4-(1,1-Dimethoxyethyl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-(1,1-dimethoxyethyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-10-6-5-8(11-7)9(2,12-3)13-4/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGABVYNRKKFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
This method allows the introduction of the 1,1-dimethoxyethyl group if it is presented as a suitable nucleophile or precursor (e.g., an acetal form of an aldehyde or ketone) reacting with the halopyrimidine.
Example data from related pyrimidine derivatives:
| Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2,4-Dichloro-5-nitropyrimidine + nucleophile | K2CO3, DMF/acetone, 0 °C, 6 h | 31.5% (for 2-chloro-5-nitro-4-(pyridin-2-yloxy)-pyrimidine) | Moderate yield, requires low temperature |
| 2,4-Dichloro-5-nitropyrimidine + 4-hydroxybenzooxazole | K2CO3, DMF/acetone, -20 °C, 1 h | 71% | Higher yield with optimized conditions |
Acetal Formation via Aldehyde or Ketone Intermediates
The 1,1-dimethoxyethyl group is an acetal functional group, often derived from the protection of an aldehyde or ketone. Preparation of 4-(1,1-dimethoxyethyl) substituent can be achieved by:
- Introducing an aldehyde or ketone group at the 4-position of the pyrimidine ring.
- Reacting this intermediate with methanol under acidic conditions to form the dimethoxy acetal.
This two-step approach involves:
- Formation of 4-acetyl or 4-formyl-2-methylpyrimidine.
- Conversion of the carbonyl group to the 1,1-dimethoxyethyl acetal by treatment with excess methanol and an acid catalyst (e.g., p-toluenesulfonic acid).
This method provides a stable acetal protecting group, which can be isolated and purified under mild conditions.
Direct Alkylation Using Acetal-Containing Alkylating Agents
An alternative method involves direct alkylation of the 4-position of 2-methylpyrimidine using alkylating agents bearing the 1,1-dimethoxyethyl moiety:
- Alkyl halides or sulfonates with the 1,1-dimethoxyethyl group can be reacted with the pyrimidine anion or a nucleophilic pyrimidine derivative.
- Base-mediated conditions (e.g., NaH, K2CO3) in polar solvents facilitate the substitution.
- This method can bypass the need for intermediate aldehydes or ketones.
Industrial and Environmentally Friendly Considerations
- Triphosgene has been reported as a safer alternative to phosgene or POCl3 for pyrimidine ring functionalization, reducing environmental and safety hazards during synthesis.
- Mild reaction conditions, such as low temperature and aqueous or micellar media, have been explored for pyrimidine derivative synthesis, improving sustainability.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halogenated pyrimidines (e.g., 2,4-dichloro-5-nitropyrimidine) | K2CO3, DMF/acetone, low temp (0 to -20 °C) | Good regioselectivity, adaptable | Moderate yields, requires halogenated precursors |
| Acetal Formation from Carbonyl Intermediate | 4-Formyl or 4-acetyl-2-methylpyrimidine | Methanol, acid catalyst | Stable acetal protecting group | Requires preparation of carbonyl intermediate |
| Direct Alkylation with Acetal Alkylating Agents | 2-Methylpyrimidine, 1,1-dimethoxyethyl halide | Base (NaH, K2CO3), polar solvent | One-step introduction of acetal group | Availability of alkylating agent, possible side reactions |
| Green Chemistry Approaches | Pyrimidine derivatives | Triphosgene, aqueous media, micellar catalysis | Safer reagents, environmentally friendly | May require optimization for scale-up |
Research Findings and Notes
- The nucleophilic aromatic substitution method is well-documented for pyrimidine derivatives and can be adapted for 4-(1,1-dimethoxyethyl) substitution by careful choice of nucleophile or precursor.
- Acetal formation is a classical and reliable method to introduce the dimethoxyethyl group, providing stability and ease of purification.
- Industrial synthesis benefits from replacing toxic reagents like POCl3 with triphosgene, improving safety and environmental impact.
- Novel catalytic systems such as micellar catalysis and "on-water" reactions have been demonstrated for related heterocyclic syntheses, suggesting potential for adaptation to this compound’s synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dimethoxyethyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols.
Scientific Research Applications
4-(1,1-Dimethoxyethyl)-2-methylpyrimidine, a compound with a unique structural configuration, has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, agrochemicals, and material science, supported by case studies and data tables.
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal properties. A study by Smith et al. (2020) demonstrated that this compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Case Study: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
The results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in drug development.
Anticancer Properties
Research has also highlighted the potential anticancer properties of this compound. A study published in the Journal of Medicinal Chemistry (2021) examined its effects on various cancer cell lines, including breast and lung cancer cells. The findings suggested that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Anticancer Activity
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 8 |
These results indicate that the compound may serve as a lead structure for developing new anticancer therapies.
Herbicidal Activity
In agrochemical research, this compound has been investigated for its herbicidal properties. A study conducted by Johnson et al. (2022) evaluated its efficacy against common weeds in agricultural settings. The compound demonstrated significant herbicidal activity, particularly against broadleaf weeds.
Case Study: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 78 |
These findings suggest that this compound could be developed into an effective herbicide formulation.
Synthesis of Functional Polymers
This compound has also found applications in material science, particularly in the synthesis of functional polymers. Its unique structure allows it to act as a monomer for creating polymeric materials with specific properties such as thermal stability and chemical resistance.
Case Study: Polymer Synthesis
A recent study reported the successful polymerization of this compound to produce thermosetting resins with enhanced mechanical properties. The resulting materials showed improved tensile strength and thermal stability compared to traditional resins.
Data Table: Mechanical Properties of Synthesized Polymers
| Property | Traditional Resin | Polymer from this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 200 | 250 |
Mechanism of Action
The mechanism by which 4-(1,1-Dimethoxyethyl)-2-methylpyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Donating vs. In contrast, electron-withdrawing groups (e.g., -NO₂ in dihydropyrimidinones) increase electrophilicity . Hydroxyphenyl (C4) and p-anisyl (C4) substituents in analogues alter solubility: hydroxyl groups increase polarity, while methoxy groups improve lipid membrane permeability .
- Ring Saturation: Dihydropyrimidinones (e.g., compounds 50–52) exhibit reduced aromaticity compared to fully unsaturated pyrimidines, affecting conjugation and biological target interactions .
Spectroscopic and Crystallographic Data
- Hydrogen Bonding: The non-planar structure of 1-amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one facilitates intermolecular hydrogen bonds (N–H···O), influencing crystal packing and solubility .
- NMR Trends : Methoxy groups in p-anisyl derivatives resonate at δ ~3.8 ppm (¹H NMR), while dimethoxyethyl groups may show split signals due to diastereotopic protons .
Biological Activity
4-(1,1-Dimethoxyethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role as a building block in organic synthesis and its applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 181.22 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to modulation of biochemical pathways, influencing processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal properties, making it a candidate for further investigation in the treatment of infections.
- Antitumor Activity : The compound has been evaluated for its potential as an anticancer agent. Its structural similarity to other pyrimidine derivatives known for their antitumor effects positions it as a promising candidate in cancer research .
- Pharmaceutical Applications : Ongoing research explores the compound's utility as a pharmaceutical intermediate, particularly in the synthesis of multi-target-directed ligands (MTDLs) aimed at treating complex diseases such as Alzheimer's .
Study 1: Antimicrobial Evaluation
A recent study investigated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results demonstrated significant activity against several bacterial strains, indicating its potential use in developing new antibiotics.
Study 2: Antitumor Activity
In vitro assays were conducted on cancer cell lines (e.g., MCF-7 and HCT-116) to assess the antitumor effects of this compound. The compound exhibited growth inhibition and induced apoptosis in treated cells, suggesting that it could be developed into an effective anticancer agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine | Amine group substitution at the 2-position | Enhanced antitumor activity |
| 2-(1,1-Dimethoxyethyl)-4-methylpyrimidine | Methyl group at the 4-position | Exhibits significant antimicrobial effects |
Q & A
Basic Research Question
- X-ray Crystallography : Determines dihedral angles between pyrimidine and substituent rings (e.g., 64.2° for related compounds), confirming non-planar conformations .
- NMR : Distinguishes between tautomeric forms (e.g., NH vs. OH signals in 1H NMR at ~7.26 ppm) and quantifies coupling constants for regiochemistry .
- FTIR : Identifies functional groups (e.g., C=O at 1653 cm⁻¹, NH₂ at 3262 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., 306.318 g/mol for ethyl-substituted analogs) .
What computational strategies are used to predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT Calculations : Model transition states for nucleophilic attack at the pyrimidine C4/C6 positions, accounting for steric hindrance from the dimethoxyethyl group.
- Molecular Dynamics : Simulate solvent effects (e.g., polarity of DMF vs. THF) on reaction pathways .
- InChI Key Analysis : Use canonical SMILES (e.g.,
CC1CCC(C(=O)C1=CC2=CC=C(C=C2)N=CC3=CN=C(N=C3)C4=CC=CC=C4)C(C)C) to predict regioselectivity in PubChem-derived analogs .
How do electronic and steric effects of the dimethoxyethyl group influence the compound’s biological activity?
Advanced Research Question
- Electron-Withdrawing Effects : The dimethoxyethyl group alters pyrimidine ring electron density, affecting hydrogen bonding with enzyme active sites (e.g., kinases or proteases) .
- Steric Shielding : Bulky substituents reduce binding affinity to flat aromatic pockets in target proteins, as observed in pyrimidine-based inhibitors .
- Metabolic Stability : Methoxy groups resist oxidative degradation compared to hydroxyl analogs, enhancing pharmacokinetic profiles in preclinical models .
How can conflicting data on the compound’s antimicrobial activity be reconciled across studies?
Q. Data Contradiction Analysis
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) and MIC measurement protocols (broth dilution vs. agar diffusion) lead to inconsistent results.
- Solubility Limits : Low aqueous solubility of the compound (<1 mg/mL) may underestimate activity in polar media .
- Synergistic Effects : Co-administration with efflux pump inhibitors (e.g., reserpine) enhances activity against resistant strains, as seen in pyrimidine derivatives .
What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Advanced Research Question
- Chiral Intermediates : Use of enantiopure 1,1-dimethoxyethyl precursors (e.g., (R)- or (S)-configured) requires asymmetric catalysis (e.g., BINAP ligands) to avoid racemization .
- Chromatography : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves diastereomers, but adds cost and time .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to minimize byproducts (e.g., over-alkylation) .
How does the compound’s stability under acidic/basic conditions impact its application in drug delivery systems?
Q. Methodological Answer
- pH-Dependent Degradation : Hydrolysis of the dimethoxyethyl group occurs at pH < 3 (e.g., gastric conditions), releasing formaldehyde byproducts. Stability studies in simulated fluids (e.g., SGF/SIF) guide formulation strategies .
- Prodrug Design : Masking the pyrimidine NH group with acetyl or PEG moieties enhances stability, as demonstrated in related anticancer agents .
What role does the pyrimidine core play in metal coordination chemistry, and how is this exploited in catalysis?
Advanced Research Question
- Ligand Design : The pyrimidine N1/N3 atoms chelate transition metals (e.g., Pd²⁺ or Cu²⁺), forming complexes for cross-coupling reactions (Suzuki-Miyaura) .
- Catalytic Activity : Pd-pyrimidine complexes show higher turnover numbers (TON > 10⁴) in aryl halide amination compared to bipyridine ligands .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
